molecular formula C24H20BF4P B1596819 Tetraphenylphosphonium tetrafluoroborate CAS No. 426-79-9

Tetraphenylphosphonium tetrafluoroborate

Cat. No.: B1596819
CAS No.: 426-79-9
M. Wt: 426.2 g/mol
InChI Key: MAJBFAYVSDYMQG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetraphenylphosphonium tetrafluoroborate primarily targets the process of epoxide-initiated cation-olefin polycyclization reactions . This reaction is a key step in the synthesis of many complex organic compounds, and the compound’s role is to promote this reaction .

Mode of Action

The compound interacts with its targets by stabilizing the intermediate cation in the reaction . This is achieved through the use of an excess amount of this compound in 1,1,1,3,3,3-hexafluoroisopropanol . This interaction results in the efficient promotion of epoxide-initiated cation-olefin polycyclization reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cation-olefin polycyclization pathway . The compound’s action leads to the efficient promotion of this pathway, resulting in the synthesis of complex organic compounds .

Pharmacokinetics

Its impact on bioavailability is inferred from its role in promoting cation-olefin polycyclization reactions .

Result of Action

The molecular and cellular effects of this compound’s action include the efficient promotion of epoxide-initiated cation-olefin polycyclization reactions . This leads to the synthesis of complex organic compounds with broad functional group tolerance .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and oxygen . The compound has shown tolerance to these factors, indicating its stability and efficacy in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraphenylphosphonium tetrafluoroborate can be synthesized through a straightforward ion-exchange reaction. A typical procedure involves reacting tetraphenylphosphonium chloride with sodium tetrafluoroborate in water. The reaction mixture is stirred for about an hour, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, polycyclization reactions yield polycyclic compounds with various functional groups .

Comparison with Similar Compounds

Uniqueness: Tetraphenylphosphonium tetrafluoroborate is unique due to its ability to stabilize intermediate cations and its broad functional group tolerance in polycyclization reactions. Its photoluminescence properties also make it stand out among similar compounds .

Properties

IUPAC Name

tetraphenylphosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20P.BF4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5/h1-20H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJBFAYVSDYMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426-79-9
Record name Tetraphenylphosphonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraphenylphosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.405
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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